molecular formula C8H16ClNO B6276592 {5-azaspiro[2.5]octan-6-yl}methanol hydrochloride CAS No. 2763758-87-6

{5-azaspiro[2.5]octan-6-yl}methanol hydrochloride

Cat. No.: B6276592
CAS No.: 2763758-87-6
M. Wt: 177.7
InChI Key:
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Description

{5-azaspiro[25]octan-6-yl}methanol hydrochloride is a chemical compound with a unique spirocyclic structure

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of {5-azaspiro[2.5]octan-6-yl}methanol hydrochloride typically involves the formation of the spirocyclic ring followed by the introduction of the methanol group. One common method involves the reaction of a suitable azaspiro compound with formaldehyde under acidic conditions to form the desired product. The reaction conditions often include the use of hydrochloric acid to facilitate the formation of the hydrochloride salt.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would typically be optimized for yield and purity, with careful control of reaction conditions and purification steps to ensure the quality of the final product.

Chemical Reactions Analysis

Types of Reactions

{5-azaspiro[2.5]octan-6-yl}methanol hydrochloride can undergo various types of chemical reactions, including:

    Oxidation: The methanol group can be oxidized to form the corresponding aldehyde or carboxylic acid.

    Reduction: The compound can be reduced to form different derivatives, depending on the reducing agent used.

    Substitution: The spirocyclic ring can undergo substitution reactions, where one or more hydrogen atoms are replaced by other functional groups.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate for oxidation, reducing agents like lithium aluminum hydride for reduction, and various nucleophiles for substitution reactions. The reaction conditions typically involve controlled temperatures and pH to ensure the desired transformation.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the methanol group can yield the corresponding aldehyde or carboxylic acid, while substitution reactions can introduce various functional groups into the spirocyclic ring.

Scientific Research Applications

{5-azaspiro[2.5]octan-6-yl}methanol hydrochloride has several scientific research applications, including:

    Chemistry: Used as a building block in the synthesis of more complex molecules.

    Biology: Investigated for its potential biological activity and interactions with biomolecules.

    Medicine: Explored for its potential therapeutic properties, including its effects on various biological pathways.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of {5-azaspiro[2.5]octan-6-yl}methanol hydrochloride involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to certain receptors or enzymes, thereby modulating their activity. The exact molecular targets and pathways involved can vary depending on the specific application and context.

Comparison with Similar Compounds

Similar Compounds

Some similar compounds to {5-azaspiro[2.5]octan-6-yl}methanol hydrochloride include:

  • {6-azaspiro[2.5]octan-1-yl}methanol hydrochloride
  • {4-azaspiro[2.5]octan-7-yl}methanol hydrochloride

Uniqueness

What sets this compound apart from these similar compounds is its specific spirocyclic structure and the position of the methanol group.

Properties

CAS No.

2763758-87-6

Molecular Formula

C8H16ClNO

Molecular Weight

177.7

Purity

95

Origin of Product

United States

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